tert-Butyl (pyridin-3-ylmethyl)carbamate

Directed ortho-lithiation Organolithium chemistry Pyridine functionalization

tert-Butyl (pyridin-3-ylmethyl)carbamate (CAS 102297-41-6), also known as N-Boc-3-aminomethylpyridine, is an organic building block belonging to the class of N-Boc-protected aminomethylpyridines with molecular formula C₁₁H₁₆N₂O₂ and molecular weight 208.26 g/mol. The compound exists as a liquid at ambient temperature with a boiling point of 130 °C at 0.5 mmHg and density of 1.041 g/mL at 25 °C.

Molecular Formula C11H16N2O2
Molecular Weight 208.26 g/mol
CAS No. 102297-41-6
Cat. No. B012255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (pyridin-3-ylmethyl)carbamate
CAS102297-41-6
Molecular FormulaC11H16N2O2
Molecular Weight208.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC1=CN=CC=C1
InChIInChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)13-8-9-5-4-6-12-7-9/h4-7H,8H2,1-3H3,(H,13,14)
InChIKeyPHQXGCNECRISKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl (pyridin-3-ylmethyl)carbamate CAS 102297-41-6: Core Identity and Procurement Specifications


tert-Butyl (pyridin-3-ylmethyl)carbamate (CAS 102297-41-6), also known as N-Boc-3-aminomethylpyridine, is an organic building block belonging to the class of N-Boc-protected aminomethylpyridines with molecular formula C₁₁H₁₆N₂O₂ and molecular weight 208.26 g/mol . The compound exists as a liquid at ambient temperature with a boiling point of 130 °C at 0.5 mmHg and density of 1.041 g/mL at 25 °C [1]. It functions primarily as a protected primary amine synthon in medicinal chemistry and organic synthesis, where the tert-butyloxycarbonyl (Boc) group provides temporary amine protection during multi-step synthetic sequences .

Why tert-Butyl (pyridin-3-ylmethyl)carbamate Cannot Be Substituted with Generic Analogs in Regioselective Lithiation Protocols


Generic substitution among 3-(aminomethyl)pyridine derivatives fails because the N-protecting group identity dictates the site of lithiation—a critical determinant of downstream functionalization outcomes. Under identical t-BuLi conditions (3 equiv, anhydrous THF, –78 °C), tert-butyl N-(pyridin-3-ylmethyl)carbamate undergoes directed lithiation at the ring 4-position, whereas the pivalamide analog undergoes competing side-chain lithiation, and the N,N-dimethylurea derivative exhibits a distinct regiochemical profile . Even within the carbamate subclass, positional isomerism matters: tert-butyl (pyridin-2-ylmethyl)carbamate presents different coordination geometry for directing metallation relative to the 3-substituted target compound . These reactivity divergences preclude simple interchangeability without experimental re-optimization.

Quantitative Differentiation Evidence for tert-Butyl (pyridin-3-ylmethyl)carbamate Against Closest Analogs


Evidence 1: Regioselective Ring Lithiation at the 4-Position Under t-BuLi Conditions

Under identical lithiation conditions (t-BuLi, 3 equiv, anhydrous THF, –78 °C), tert-butyl N-(pyridin-3-ylmethyl)carbamate undergoes directed lithiation at the pyridine ring 4-position, enabling electrophilic trapping to yield 4-substituted pyridine derivatives with 85% yield (benzophenone electrophile) . In contrast, the pivalamide analog N-(pyridin-3-ylmethyl)pivalamide produces a mixture of ring (4-position) and side-chain lithiation products under identical conditions, with the benzophenone-trapped 4-substituted product isolated at 40% yield alongside side-chain adducts .

Directed ortho-lithiation Organolithium chemistry Pyridine functionalization

Evidence 2: Selective Side-Chain Lithiation Using LDA at Elevated Temperature

Treatment of tert-butyl N-(pyridin-3-ylmethyl)carbamate with lithium diisopropylamide (LDA, 3.3 equiv) at –20 to 0 °C in anhydrous THF yields regioselective side-chain lithiation, producing the α-lithiated carbamate intermediate. Electrophilic trapping with benzophenone gives the side-chain functionalized derivative in 79% yield . The pivalamide analog under identical LDA conditions gives 65% yield of the corresponding side-chain adduct , while the N,N-dimethylurea analog exhibits diminished regioselectivity with competing ring lithiation pathways .

Side-chain metallation LDA lithiation Aminomethylpyridine derivatization

Evidence 3: Divergent Reactivity with n-BuLi Enables Orthogonal Functionalization Pathways

When treated with n-BuLi (3 equiv, anhydrous THF, –78 °C to room temperature), tert-butyl N-(pyridin-3-ylmethyl)carbamate yields a mixture of ring and side-chain substitution products . This contrasts sharply with the pivalamide analog, which under identical n-BuLi conditions produces exclusively ring-substituted products at the 2-position rather than the 4-position , and with the N-benzylpivalamide system which gives 2-position ring lithiation exclusively .

n-Butyllithium Reactivity profiling Orthogonal synthesis

Evidence 4: Physicochemical Differentiation from Positional Isomer

tert-Butyl (pyridin-3-ylmethyl)carbamate exhibits a calculated consensus Log P (octanol-water partition coefficient) of 1.56 , with boiling point 130 °C at 0.5 mmHg and density 1.041 g/mL at 25 °C [1]. The positional isomer tert-butyl (pyridin-2-ylmethyl)carbamate differs in its coordination geometry and chromatographic retention behavior due to altered nitrogen basicity and hydrogen-bonding capacity of the 2-pyridyl versus 3-pyridyl moiety .

Lipophilicity Chromatographic behavior Physical property comparison

Evidence 5: Purity Specification Differentiation Across Commercial Suppliers

Commercial suppliers offer tert-butyl (pyridin-3-ylmethyl)carbamate at differentiated purity tiers: 98% , 97% , and 95% . The 98% specification from Fluorochem includes batch-specific SDS documentation with hazard classification: flammable liquid (Category 2), acute oral toxicity (Category 4), and skin sensitization (Category 1) . The 95% grade from Bidepharm provides batch QC data including NMR, HPLC, and GC analytical reports . These tiered purity options enable cost-performance optimization for different application sensitivities.

Quality control Procurement specification Assay comparison

Definitive Application Scenarios for tert-Butyl (pyridin-3-ylmethyl)carbamate Based on Quantitative Evidence


Scenario 1: Synthesis of 4-Substituted Pyridine Derivatives via t-BuLi-Mediated Directed Lithiation

For synthetic routes requiring selective functionalization at the pyridine 4-position, tert-butyl N-(pyridin-3-ylmethyl)carbamate provides an 85% yield advantage under t-BuLi conditions relative to the pivalamide analog (40%) . The protocol involves treatment with t-BuLi (3 equiv) in anhydrous THF at –78 °C, followed by electrophilic quenching with benzophenone or alternative electrophiles to access 4-substituted pyridine building blocks in high yield without regioisomeric contamination. This application is particularly suited for medicinal chemistry programs requiring 4-aryl or 4-alkyl pyridine scaffolds where isomeric purity is critical for SAR interpretation.

Scenario 2: α-Functionalization of Aminomethyl Side-Chain via LDA Lithiation Protocol

When side-chain functionalization is required, the LDA lithiation protocol (3.3 equiv, –20 to 0 °C, anhydrous THF) produces the α-lithiated carbamate intermediate with 79% yield after benzophenone trapping—a 14 percentage point improvement over the pivalamide comparator . This application is recommended for preparing α-substituted aminomethylpyridine derivatives, including those with hydroxy, alkyl, or silyl functionality at the benzylic position, relevant for constructing complex pharmacophores where the aminomethyl linker bears stereochemical or functional diversity.

Scenario 3: Orthogonal Functionalization Strategy Using Differential Lithiation Conditions

The divergent reactivity of tert-butyl N-(pyridin-3-ylmethyl)carbamate under n-BuLi conditions—yielding a mixture of ring and side-chain products—contrasts with the exclusive 2-position ring lithiation observed for the pivalamide analog . This behavior enables a two-directional functionalization strategy wherein the same starting material can be diverted to either ring-functionalized or side-chain-functionalized products by selection of lithiation conditions. For procurement supporting orthogonal synthetic route exploration, this compound offers greater versatility than analogs with narrower reactivity profiles.

Scenario 4: Quality-Controlled Procurement for Multi-Step Synthesis Requiring Documented Purity

For applications sensitive to trace impurities—including metal-catalyzed cross-coupling reactions, organometallic reagent preparations, or GMP-adjacent medicinal chemistry workflows—procurement of the 98% purity grade from suppliers providing batch-specific certificates of analysis (COA) and safety data sheets (SDS) is recommended . The documented hazard classification (flammable liquid Category 2, acute oral toxicity Category 4) supports laboratory safety compliance and shipping/storage protocol development .

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